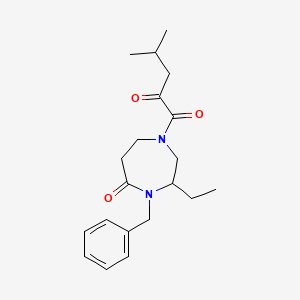![molecular formula C16H23N3O3 B5334454 (3S*,4S*)-4-(4-morpholinyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinol](/img/structure/B5334454.png)
(3S*,4S*)-4-(4-morpholinyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4S*)-4-(4-morpholinyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinol is a chemical compound that belongs to the class of pyrrolidinols. This compound has gained attention in the scientific community due to its potential application in various research areas. In
作用機序
The mechanism of action of (3S*,4S*)-4-(4-morpholinyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinol is complex and involves multiple targets. In neuroscience, this compound has been shown to inhibit the reuptake of dopamine by the dopamine transporter, leading to an increase in dopamine levels in the brain. In cancer research, this compound inhibits the activity of specific enzymes involved in cancer cell metabolism, leading to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific research area. In neuroscience, this compound has been shown to increase dopamine levels in the brain, leading to improved mood and cognitive function. In cancer research, this compound inhibits the growth of cancer cells, leading to cell death.
実験室実験の利点と制限
The advantages of using (3S*,4S*)-4-(4-morpholinyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinol in lab experiments include its potential application in various research areas, its ability to modulate specific targets, and its potential as a starting point for the development of new drugs. The limitations of using this compound include its complex mechanism of action, which requires further study, and the need for additional research to fully understand its potential applications.
将来の方向性
For the research of (3S*,4S*)-4-(4-morpholinyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinol include further studies of its mechanism of action, its potential application in drug discovery, and its potential as a treatment for addiction and Parkinson's disease. Additionally, future research could focus on the development of new compounds based on this compound with improved efficacy and fewer side effects.
Conclusion
In conclusion, this compound is a chemical compound with potential application in various research areas, including neuroscience, cancer research, and drug discovery. Its complex mechanism of action and potential applications make it a promising compound for further study and development.
合成法
The synthesis of (3S*,4S*)-4-(4-morpholinyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinol involves the condensation of 3-(3-pyridinyl)propanoic acid with (S)-4-(4-morpholinyl)-2-oxo-1-pyrrolidineacetamide in the presence of EDC and HOBt in DMF. The reaction mixture is then stirred at room temperature for 16 hours, and the resulting compound is purified using column chromatography.
科学的研究の応用
(3S*,4S*)-4-(4-morpholinyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinol has shown potential application in various research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been studied for its ability to modulate the activity of the dopamine transporter, which could lead to the development of new treatments for addiction and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell metabolism. In drug discovery, this compound has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
特性
IUPAC Name |
1-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c20-15-12-19(11-14(15)18-6-8-22-9-7-18)16(21)4-3-13-2-1-5-17-10-13/h1-2,5,10,14-15,20H,3-4,6-9,11-12H2/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYRLNIEUSVSAR-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)C(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5334377.png)
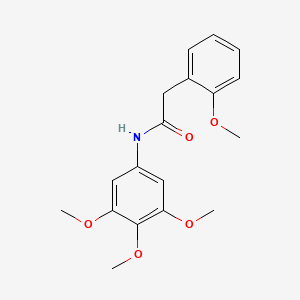
![5-{2-[3-(5-fluoro-2-methoxybenzoyl)piperidin-1-yl]ethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5334389.png)
![2-{4-(hydroxymethyl)-4-[2-(trifluoromethyl)benzyl]piperidin-1-yl}isonicotinonitrile](/img/structure/B5334390.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B5334404.png)
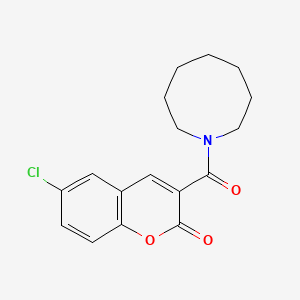
![2-[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5334420.png)
![N-{1-(hydroxymethyl)-2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B5334424.png)
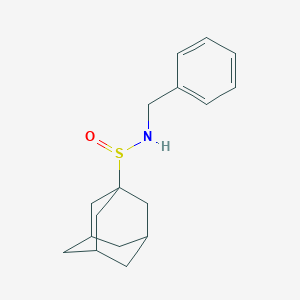
![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenoxypropanamide](/img/structure/B5334439.png)
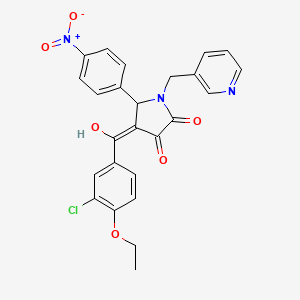
![8-(3-phenoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5334466.png)
![N-(2-methoxyethyl)-4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5334475.png)
